molecular formula C40H50N4O8S B10770022 (R)-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

(R)-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

Cat. No.: B10770022
M. Wt: 746.9 g/mol
InChI Key: RONWGALEIBILOG-MDSABZTASA-N
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Description

®-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique bicyclic structure and the presence of both quinoline and methanol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the quinoline moiety: This step involves the coupling of the bicyclic intermediate with a quinoline derivative, typically under conditions that promote nucleophilic substitution.

    Methanol functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, ®-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its quinoline moiety makes it suitable for use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a similar quinoline structure.

    Cinchonine: Another quinoline derivative with antimalarial properties.

    Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.

Uniqueness

®-[(2S,4R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is unique due to its specific stereochemistry and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C40H50N4O8S

Molecular Weight

746.9 g/mol

IUPAC Name

(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14+,19-,20+;/m00./s1

InChI Key

RONWGALEIBILOG-MDSABZTASA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Origin of Product

United States

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